molecular formula C10H11ClO4S B1449112 Methyl 3-(chlorosulfonyl)-2-phenylpropanoate CAS No. 1803560-95-3

Methyl 3-(chlorosulfonyl)-2-phenylpropanoate

Cat. No. B1449112
M. Wt: 262.71 g/mol
InChI Key: WWYNHZWNQNGIPF-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is a chemical compound with the CAS Number: 15441-07-3 . It has a molecular weight of 186.62 . The compound is a colorless to light-yellow liquid .


Molecular Structure Analysis

The InChI code for Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is 1S/C4H7ClO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is a colorless to light-yellow liquid . It is stored in a refrigerator .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Research demonstrates the formation of cyclopropane derivatives via the Blaise rearrangement, showing the synthesis of ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates from related tosylates of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate (Abe & Suehiro, 1982).
  • Another study explored the synthesis of mono- and bis-chlorosulfonylarylpyrones and related sulfonates and sulfonamides, indicating the reactivity and application potential of such compounds in diverse chemical synthesis (Shahrisa et al., 2010).

Pharmaceutical Synthesis

  • In the pharmaceutical sector, a chemoenzymatic synthesis approach was utilized for creating the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere) from methyl 3-chloro-2-oxo-3-phenylpropanoate, highlighting its relevance in intricate drug synthesis processes (Hamamoto et al., 2000).

Asymmetric Radical Reactions

  • A study conducted on the asymmetric addition of sulfonyl chloride to 1-phenylpropene catalyzed by ruthenium, indicated the formation of optically active adducts, suggesting the potential of methyl 3-(chlorosulfonyl)-2-phenylpropanoate in stereochemical control and asymmetric synthesis (Kameyama & Kamigata, 1989).

Antimicrobial Applications

  • Compounds derived from methyl 3-phenylpropanoate demonstrated potent antibacterial and antifungal activities, indicating its potential in the development of new antimicrobial agents (Fuloria et al., 2009).

Safety And Hazards

Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is associated with several hazard statements including H302, H315, H319, H335 . These statements indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

methyl 3-chlorosulfonyl-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-15-10(12)9(7-16(11,13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYNHZWNQNGIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS(=O)(=O)Cl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(chlorosulfonyl)-2-phenylpropanoate

CAS RN

1803560-95-3
Record name methyl 3-(chlorosulfonyl)-2-phenylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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